molecular formula C7H10O6 B046703 1,3,5-O-Methylidyne-myo-inositol CAS No. 98510-20-4

1,3,5-O-Methylidyne-myo-inositol

Cat. No. B046703
CAS RN: 98510-20-4
M. Wt: 190.15 g/mol
InChI Key: WJJFNSGWGPSKAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Syntheses of myo-inositol derivatives involve strategic methylation, protection-deprotection strategies, and selective functional group transformations. Shah and Loewus (1970) described the synthesis of methyl-14C-labelled myo-inositols by methylation of blocked myo-inositol derivatives, showcasing a foundational approach for synthesizing specific myo-inositol derivatives (Shah & Loewus, 1970).

Molecular Structure Analysis

The molecular structure of myo-inositol derivatives is characterized by the presence of multiple hydroxyl groups, making them highly functionalizable. The structural analyses often involve determining the configuration of these hydroxyl groups and their impact on the molecule's reactivity and interaction with biological systems.

Chemical Reactions and Properties

Myo-inositol derivatives participate in various chemical reactions, including phosphorylation, methylation, and acylation, leading to a wide range of biological activities. These reactions are crucial for the synthesis of more complex inositol compounds, such as phosphoinositides, which are significant in cellular signaling (Liu & Potter, 1993; Baudin et al., 1988).

Scientific Research Applications

  • Diabetes and Diabetic Complications : Supplementation with this compound in diabetic rats has led to the development of new classes of therapeutic agents and significant improvements in diabetic complications (Greene, Lattimer, & Sima, 1987).

  • Insulin Resistance-Related Diseases : Inositol isomers, including 1,3,5-O-Methylidyne-myo-inositol, show potential benefits in treating diseases related to insulin resistance, such as Polycystic Ovary Syndrome (PCOS), gestational diabetes, and metabolic syndrome (Muscogiuri, Palomba, Laganà, & Orio, 2016).

  • Cardiovascular Health in Postmenopausal Women : Supplementation improves systolic and diastolic blood pressure, cholesterol, and triglyceride levels in postmenopausal women with metabolic syndrome (Giordano et al., 2011).

  • Synthetic Chemistry : Acid hydrolysis of 1,3,5-O-Methylidyne-myo-inositol orthoesters provides valuable precursors for synthesizing specific inositol phosphates, useful in biochemical research (Godage et al., 2013).

  • Reproductive Health : This compound is involved in oocyte maturation and sperm cell functions, potentially useful in assisted reproductive technologies (Bevilacqua et al., 2015).

  • Male Fertility : Myo-inositol has potential for treating male infertility due to its antioxidant, prokinetic, and hormonal regulation properties (Condorelli et al., 2017).

  • Plant Science : Plays a role in plant salinity tolerance, supporting root growth, sodium uptake, and facilitating sodium sequestration and photosynthesis (Nelson, Rammesmayer, & Bohnert, 1998).

  • Insulin-Mimetic Properties : Efficient in lowering post-prandial blood glucose, benefiting individuals with insulin resistance or diabetic complications (Croze & Soulage, 2013).

  • Antagonists for Research : Derivatives can be used as antagonists for the D-myo-inositol 1,4,5-trisphosphate receptor in research applications (Keddie et al., 2011).

  • Cancer Research : Regioselective hydrolysis leads to efficient anticancer agents like myo-inositol 1,3,4,5,6-pentakisphosphate (Godage, Riley, Woodman, & Potter, 2006).

  • Growth and Development in Plants : Impacts growth and development through its metabolic products (Loewus & Murthy, 2000).

  • Chemoprevention : Inhibits pulmonary adenoma formation, demonstrating chemopreventive effects against major carcinogens (Wattenberg & Estensen, 1996).

  • Poultry Nutrition : Dietary supplementation is important for health in humans and rodents, potentially improving metabolic performance (Gonzalez-Uarquin, Rodehutscord, & Huber, 2019).

  • Cell Signaling : Plays a critical role in the inositol phosphate-calcium signaling system, influencing hormones and diverse cellular processes (Putney & Bird, 1993).

  • Breast Density : Associated with significant reductions in mammary density in premenopausal women (Pasta et al., 2015).

  • Agonist-Dependent Phosphatidylinositol Responses : Lithium amplifies these responses, offering novel techniques for identifying specific receptors (Berridge, Downes, & Hanley, 1982).

  • Muscarinic Receptor Stimulation : Leads to the formation of inositol 1,3,4,5-tetrakisphosphate, a potential second messenger (Batty, Nahorski, & Irvine, 1985).

Mechanism of Action

Target of Action

1,3,5-O-Methylidyne-myo-inositol is a chemical substance that belongs to the group of halides

Mode of Action

The compound reacts with water to form inositol and methylene chloride . This reaction is crucial for the compound’s interaction with its targets.

Biochemical Pathways

1,3,5-O-Methylidyne-myo-inositol has been used in biological studies for the detection of transfer reactions between phosphate groups and hydrogen bonds . This suggests that it may play a role in the regulation of phosphate group transfer within biochemical pathways.

Result of Action

Given its role in the detection of transfer reactions between phosphate groups and hydrogen bonds , it can be inferred that the compound may influence cellular processes involving these components.

properties

IUPAC Name

2,4,10-trioxatricyclo[3.3.1.13,7]decane-6,8,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6/c8-1-4-2(9)6-3(10)5(1)12-7(11-4)13-6/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJFNSGWGPSKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C2C(C3C(C1OC(O2)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361442
Record name myo-Inositol monoorthoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-O-Methylidyne-myo-inositol

CAS RN

98510-20-4
Record name myo-Inositol monoorthoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about the structure of the 1,3,5-O-Methylidyne-myo-inositol derivative in the study?

A1: The research highlights that the six-membered phosphorinane ring within the studied 1,3,5-O-Methylidyne-myo-inositol derivative adopts a boat conformation rather than the more common chair conformation []. This conformational preference could influence its interactions with other molecules and its overall chemical behavior.

Q2: How does the presence of the potassium-18-crown-6 complex influence the structure?

A2: The potassium ion in the complex interacts directly with the 1,3,5-O-Methylidyne-myo-inositol derivative. It forms coordination bonds with one phosphate oxygen, one oxygen from the myo-inositol ring, and all six oxygens of the crown ether []. This eight-coordinate potassium ion likely plays a crucial role in stabilizing the observed conformation and influencing the overall molecular geometry.

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